methyl 2-[3-hydroxy-2-oxo-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
- The compound’s systematic name is quite complex, but we can break it down. It belongs to the class of thiazole derivatives.
- Let’s refer to it as “Compound X” for simplicity. Compound X has a thiazole core with additional functional groups attached.
- Thiazoles are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms.
- Compound X likely exhibits interesting biological properties due to its structural features.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Methyl 2-[3-hydroxy-2-oxo-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Pyrrole ring : Known for its role in various biological systems.
- Thiazole moiety : Often associated with antimicrobial and anticancer properties.
- Phenoxyphenyl group : May enhance lipophilicity and cell membrane permeability.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example, a study demonstrated that derivatives of similar thiazole compounds exhibited significant inhibitory effects on cancer cell lines. The mechanism involved the induction of apoptosis in cancer cells, specifically targeting pathways related to heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) signaling pathways .
Antimicrobial Activity
The compound was also evaluated for its antimicrobial properties. A related study explored the biological activity of pyrrole derivatives and found that certain modifications could enhance their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound could potentially serve as a lead for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of methyl 2-[3-hydroxy-2-oxo...] can be influenced by structural modifications. Research indicates that:
- Hydroxyl groups can enhance solubility and bioavailability.
- Substituents on the phenyl rings can significantly affect the potency against various cell lines.
Case Study 1: Anticancer Activity
In a recent investigation, a series of compounds structurally related to methyl 2-[3-hydroxy...] were synthesized and tested against HCT116 colon cancer cells. The study reported IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating promising anticancer activity, particularly for compounds with specific substitutions on the aromatic rings .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of similar thiazole derivatives. The findings suggested that compounds with thiophenyl substitutions showed enhanced activity against both Staphylococcus aureus and Escherichia coli, reinforcing the potential of thiazole-containing compounds in antibiotic development .
Data Tables
Properties
Molecular Formula |
C27H20N2O6S2 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
methyl 2-[4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H20N2O6S2/c1-15-24(26(33)34-2)37-27(28-15)29-21(20(23(31)25(29)32)22(30)19-12-7-13-36-19)16-8-6-11-18(14-16)35-17-9-4-3-5-10-17/h3-14,21,31H,1-2H3 |
InChI Key |
YCKFQEXNUSIDSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
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